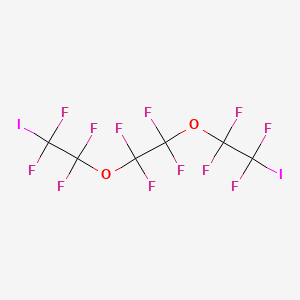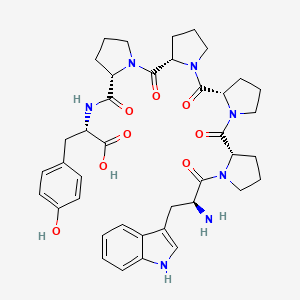
L-Tryptophyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl-L-tyrosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Tryptophyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl-L-tyrosine is a complex peptide compound composed of multiple proline residues, along with tryptophan and tyrosine. This compound is notable for its unique structure, which includes a series of proline residues that contribute to its distinct biochemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Tryptophyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl-L-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated using reagents such as HBTU or DIC and coupled to the growing peptide chain.
Deprotection: Protecting groups on the amino acids are removed using TFA (trifluoroacetic acid) to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the gene encoding the peptide is inserted into a host organism (e.g., E. coli) for expression and subsequent purification.
化学反応の分析
Types of Reactions
L-Tryptophyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide.
Substitution: Nucleophilic substitution reactions can occur at specific reactive sites within the peptide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to dityrosine formation, while reduction can break disulfide bonds, leading to a linearized peptide.
科学的研究の応用
L-Tryptophyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl-L-tyrosine has various applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and folding.
Biology: Investigated for its role in protein-protein interactions and enzyme inhibition.
Medicine: Potential therapeutic applications due to its unique structure and bioactivity.
Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.
作用機序
The mechanism of action of L-Tryptophyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl-L-tyrosine involves its interaction with specific molecular targets, such as enzymes or receptors. The proline-rich sequence may confer stability and resistance to proteolytic degradation, allowing the peptide to exert its effects over a prolonged period. The tryptophan and tyrosine residues may participate in binding interactions with target proteins, influencing signaling pathways and cellular responses.
類似化合物との比較
Similar Compounds
L-Tyrosyl-L-prolyl-L-tryptophyl-L-threonine: Another peptide with a similar structure but different amino acid composition.
L-Threonine, L-tyrosyl-L-prolyl-L-tryptophyl: A related peptide with threonine instead of multiple proline residues.
Uniqueness
L-Tryptophyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl-L-tyrosine is unique due to its high proline content, which imparts distinct structural and functional properties. The presence of multiple proline residues can influence the peptide’s conformation, making it more rigid and resistant to enzymatic degradation compared to other peptides with fewer proline residues.
特性
CAS番号 |
62716-47-6 |
|---|---|
分子式 |
C40H49N7O8 |
分子量 |
755.9 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C40H49N7O8/c41-28(22-25-23-42-29-8-2-1-7-27(25)29)36(50)45-18-4-10-32(45)38(52)47-20-6-12-34(47)39(53)46-19-5-11-33(46)37(51)44-17-3-9-31(44)35(49)43-30(40(54)55)21-24-13-15-26(48)16-14-24/h1-2,7-8,13-16,23,28,30-34,42,48H,3-6,9-12,17-22,41H2,(H,43,49)(H,54,55)/t28-,30-,31-,32-,33-,34-/m0/s1 |
InChIキー |
KXLXBILACIGVAV-TZEHAJJTSA-N |
異性体SMILES |
C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@@H]3CCCN3C(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CNC6=CC=CC=C65)N)C(=O)N[C@@H](CC7=CC=C(C=C7)O)C(=O)O |
正規SMILES |
C1CC(N(C1)C(=O)C2CCCN2C(=O)C3CCCN3C(=O)C4CCCN4C(=O)C(CC5=CNC6=CC=CC=C65)N)C(=O)NC(CC7=CC=C(C=C7)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


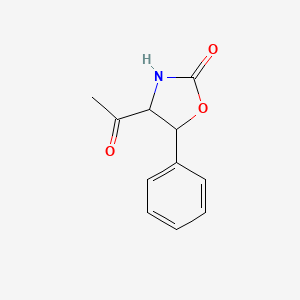
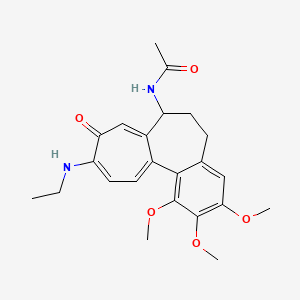
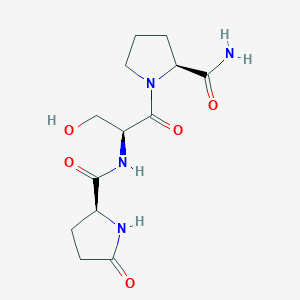
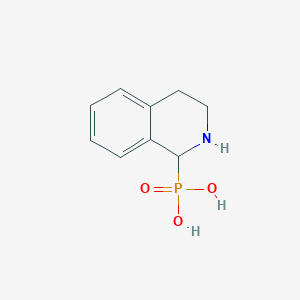
![2-[(4-Aminobenzene-1-sulfonyl)amino]ethyl hydrogen sulfate](/img/structure/B14507626.png)
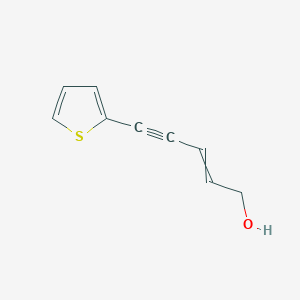
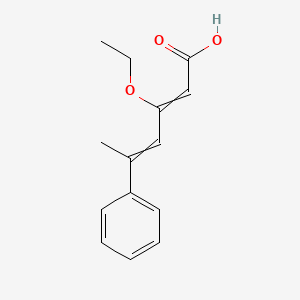
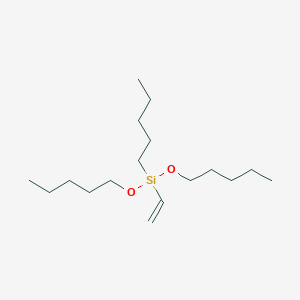

![2',3-Dimethoxy-6,7'-dimethyl[2,9'-bianthracene]-1,4',5',8,9,10'-hexol](/img/structure/B14507672.png)
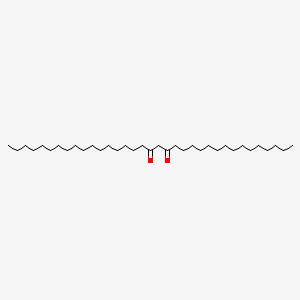
![[1-Methoxy-2-(2-phenylcyclopenten-1-yl)cyclopentyl]benzene](/img/structure/B14507678.png)

